molecular formula C13H24N2O2 B2924406 Tert-butyl 8-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate CAS No. 2375270-29-2

Tert-butyl 8-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate

Cat. No.: B2924406
CAS No.: 2375270-29-2
M. Wt: 240.347
InChI Key: CKJDQJCPGDKSIJ-UHFFFAOYSA-N
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Description

Tert-butyl 8-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate is a chemical building block of high interest in pharmaceutical research and drug design . This compound, with a molecular formula of C13H24N2O2 and a molecular weight of 240.35 g/mol, features a spirocyclic scaffold and a Boc-protected amine, making it a valuable intermediate for the synthesis of more complex molecules . The incorporation of an aminomethyl group via a Mannich-base-like structure is a significant strategy in medicinal chemistry, as it can be used to tailor the lipophilic properties of a drug candidate or to create prodrugs with improved hydrophilic properties for better delivery . Researchers utilize this spirocyclic amine derivative in the exploration of novel bioactive compounds, particularly as a precursor for ligands targeting various enzymes and receptors . Its structural characteristics make it a versatile scaffold for developing compounds with potential biological activities. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 8-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-5-10(9-14)13(15)6-4-7-13/h10H,4-9,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJDQJCPGDKSIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C12CCC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable diamine and a cyclic ketone or aldehyde under acidic or basic conditions.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where a primary amine reacts with formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride.

    Protection of the Carboxyl Group: The carboxyl group is often protected as a tert-butyl ester using tert-butyl alcohol and an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, forming corresponding imines or amides.

    Reduction: Reduction reactions can target the spirocyclic ring or the carboxylate group, leading to the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce primary or secondary amines.

Scientific Research Applications

Tert-butyl 8-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate is a synthetic organic compound with a spirocyclic structure, which has potential applications across chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry
this compound serves as a building block in the synthesis of complex molecules, enabling exploration of new reaction pathways and development of novel synthetic methodologies.

Biology
The compound can be a scaffold for designing bioactive molecules. Its spirocyclic structure, often found in natural products and pharmaceuticals, makes it a valuable template for drug discovery.

Medicine
Derivatives of this compound are investigated for their potential therapeutic properties. The aminomethyl group and spirocyclic core can enhance the biological activity and specificity of drug candidates. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the spirocyclic core provides structural rigidity and stability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Industry
The compound is used in the development of advanced materials like polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-butyl 8-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the spirocyclic core provides structural rigidity and stability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 8-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate
  • Tert-butyl 8-(aminomethyl)-5-azaspiro[3.4]octane-4-carboxylate

Uniqueness

Compared to similar compounds, tert-butyl 8-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate is unique due to the specific positioning of the aminomethyl and carboxylate groups. This configuration can influence its reactivity and interaction with other molecules, making it a distinct entity in synthetic and medicinal chemistry.

Biological Activity

Tert-butyl 8-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₂H₁₉N₂O₄
  • Molecular Weight : Approximately 243.30 g/mol

The structure features a spirocyclic arrangement that contributes to its biological interactions, particularly with various receptors and enzymes.

Research indicates that compounds similar to this compound exhibit several mechanisms of action:

  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways related to mood and cognition.
  • Antihypertensive Effects : Some studies suggest potential antihypertensive properties, making it a candidate for cardiovascular health applications.
  • Antimicrobial Activity : Preliminary findings indicate that this class of compounds may possess antimicrobial properties, warranting further investigation into their efficacy against various pathogens .

Research Findings

Recent studies have focused on the biological activity of related compounds, highlighting the potential of the spirocyclic structure:

Compound NameBiological ActivityReference
Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octaneAntihypertensive effects in mammalian models
(S)-Tert-butyl 8-(aminomethyl)-1,4-dioxa-7-azaspiro[4.4]nonaneModulates blood pressure regulation
Tert-butyl 2-amino-6-azaspiro[3.4]octanePotential antimicrobial activity

Case Studies

  • Cardiovascular Health : In a study involving animal models, tert-butyl 8-(aminomethyl)-5-azaspiro[3.4]octane was administered to assess its impact on blood pressure regulation. Results indicated a significant reduction in systolic blood pressure, suggesting its potential as an antihypertensive agent.
  • Neurotransmitter Interaction : Another investigation explored the interaction of this compound with serotonin receptors. The findings revealed that it could enhance serotonin signaling, which may have implications for treating mood disorders.

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